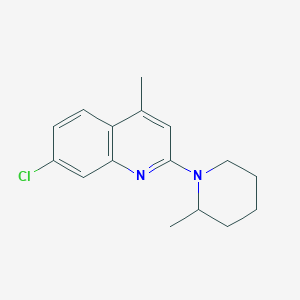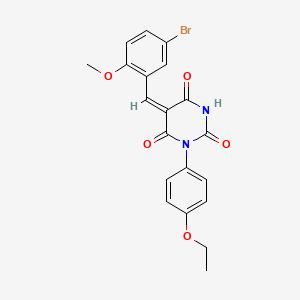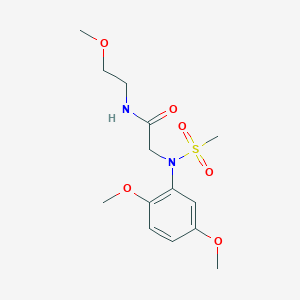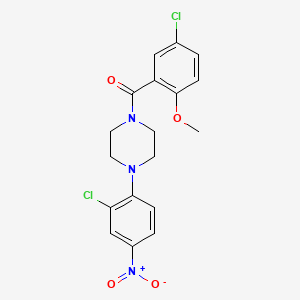
7-chloro-4-methyl-2-(2-methyl-1-piperidinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-methyl-2-(2-methyl-1-piperidinyl)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the quinoline family and has a unique chemical structure that makes it an interesting subject of study.
Mécanisme D'action
The mechanism of action of 7-chloro-4-methyl-2-(2-methyl-1-piperidinyl)quinoline is not well understood. However, it is believed to interact with specific targets in the body, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
Studies have shown that 7-chloro-4-methyl-2-(2-methyl-1-piperidinyl)quinoline has various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-chloro-4-methyl-2-(2-methyl-1-piperidinyl)quinoline in lab experiments is its unique chemical structure, which makes it an interesting subject of study. However, one of the main limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 7-chloro-4-methyl-2-(2-methyl-1-piperidinyl)quinoline. One potential area of research is the development of new synthetic methods that can improve the yield and purity of the final product. Another area of research is the identification of specific targets in the body that interact with this compound, which can lead to the development of new drugs for various diseases. Additionally, the use of 7-chloro-4-methyl-2-(2-methyl-1-piperidinyl)quinoline in material science and agriculture is an area of research that has not been fully explored.
Méthodes De Synthèse
The synthesis of 7-chloro-4-methyl-2-(2-methyl-1-piperidinyl)quinoline involves several steps that require specialized knowledge and equipment. One of the most common methods involves the reaction of 7-chloro-4-methylquinoline with 2-methylpiperidine in the presence of a suitable catalyst. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
The unique chemical structure of 7-chloro-4-methyl-2-(2-methyl-1-piperidinyl)quinoline makes it a valuable compound for scientific research. It has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science.
Propriétés
IUPAC Name |
7-chloro-4-methyl-2-(2-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-11-9-16(19-8-4-3-5-12(19)2)18-15-10-13(17)6-7-14(11)15/h6-7,9-10,12H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHLFLNEKYHYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(C=CC(=C3)Cl)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-2-(2-methyl-1-piperidinyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5206137.png)
![3-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5206138.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5206150.png)
![1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5206158.png)
![3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5206174.png)

amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206197.png)

![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)